2,5,6-Trichloro-1h-benzimidazole - 16865-11-5

2,5,6-Trichloro-1h-benzimidazole

Catalog Number: EVT-290390
CAS Number: 16865-11-5
Molecular Formula: C7H3Cl3N2
Molecular Weight: 221.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,5,6-Trichloro-1H-benzimidazole is a chemical compound that has garnered attention due to its potential applications in various fields, including medicine and materials science. Benzimidazole derivatives are known for their biological activity, and the substitution of the benzimidazole ring with different halogens can significantly alter their properties and efficacy. This analysis aims to explore the synthesis, mechanism of action, and applications of 2,5,6-trichloro-1H-benzimidazole and its derivatives, drawing on the findings from several research studies.


Chemical Reactions Analysis
  • Nucleophilic aromatic substitution: The chlorine atoms, particularly at the 2-position, can be replaced by other nucleophiles like amines or thiols, yielding a diverse range of derivatives [].
Mechanism of Action

The mechanism of action of benzimidazole derivatives is often associated with their ability to interact with biological targets

Applications
  • Antiviral Drug Development: TCRB and BDCRB are the most notable examples, exhibiting potent and selective activity against HCMV []. These compounds have paved the way for developing new classes of antiviral drugs targeting HCMV infections, particularly in immunocompromised individuals [, , , , ].
  • Structure-Activity Relationship (SAR) Studies: Researchers have extensively explored the SAR of 2,5,6-trichloro-1H-benzimidazole derivatives to optimize their antiviral activity and pharmacological properties [, , , , , , , , , , , , , ]. These studies involve modifying various substituents on the benzimidazole ring and the sugar moiety to enhance potency, selectivity, and metabolic stability.
  • Probing Viral Targets: Studies involving resistant viruses have identified UL89 and UL56 as potential targets of TCRB and BDCRB []. These findings provide valuable insights into the mechanisms of viral DNA processing and packaging, guiding the development of new antiviral therapies.
Future Directions
  • Optimizing Pharmacokinetic Properties: While TCRB and BDCRB show promise, their metabolic instability, particularly the lability of the glycosidic bond, presents a challenge [, ]. Future research should focus on developing analogs with improved pharmacokinetic properties, such as increased metabolic stability and oral bioavailability []. This could involve modifications to the sugar moiety or exploring alternative prodrug strategies.

2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB)

Compound Description: TCRB is a potent and selective inhibitor of HCMV replication. It exhibits significant antiviral activity against HCMV at low micromolar concentrations, while displaying minimal cytotoxicity to human cells [, , , , , , , , ]. TCRB's mechanism of action involves disrupting the late stages of viral replication, specifically targeting viral DNA processing and packaging [, , , ]. Research suggests that TCRB does not require phosphorylation for its antiviral activity, unlike other nucleoside antiviral agents [].

Relevance: TCRB is a ribosylated derivative of 2,5,6-Trichloro-1H-benzimidazole, sharing the same trichlorobenzimidazole core structure. The addition of the ribofuranosyl moiety significantly contributes to its antiviral properties [, , ].

Relevance: BDCRB is structurally analogous to 2,5,6-Trichloro-1H-benzimidazole and TCRB, featuring a bromine atom at the 2-position instead of chlorine [, ]. This subtle modification results in a fourfold increase in activity against HCMV compared to TCRB [].

Relevance: This compound is a fluorinated analogue of TCRB, retaining the trichlorobenzimidazole core of 2,5,6-Trichloro-1H-benzimidazole, but with a modified sugar moiety []. This modification aimed to improve metabolic stability but negatively impacted its antiviral profile [].

Relevance: This fluorinated xylofuranosyl analogue of TCRB shares the core trichlorobenzimidazole structure of 2,5,6-Trichloro-1H-benzimidazole []. This modification, aiming to enhance metabolic stability, resulted in unfavorable changes to its antiviral activity and cytotoxicity [].

2-Bromo-5,6-dichloro-1-(2-deoxy-2-fluoro-β-D-ribofuranosyl)benzimidazole

Compound Description: This fluorinated analogue of BDCRB was also synthesized to enhance the stability of the glycosidic bond []. Despite this modification, it displayed diminished activity against HCMV and increased cytotoxicity in comparison to TCRB [].

5,6-Dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB)

Compound Description: Unlike the potent and selective anti-HCMV activity of TCRB and BDCRB, DRB displayed weak activity against both HCMV and HSV-1 []. Moreover, its activity was not well-separated from its cytotoxicity to human cells [].

Relevance: DRB is structurally analogous to 2,5,6-Trichloro-1H-benzimidazole, TCRB, and BDCRB, lacking the chlorine substituent at the 2-position of the benzimidazole ring []. This structural difference leads to a significant reduction in antiviral activity and selectivity, highlighting the importance of the 2-halo substituent for potent anti-HCMV activity [].

2-Chloro-5,6-difluoro-1-beta-D-ribofuranosylbenzimidazole

Compound Description: This compound showed no significant activity against HCMV or HSV-1 and was not cytotoxic [].

Relevance: This is a difluorinated analogue of 2,5,6-Trichloro-1H-benzimidazole with a ribofuranosyl moiety. Its lack of activity highlights the importance of the chlorine atoms for antiviral activity [].

2-Chloro-5,6-dibromo-1-beta-D-ribofuranosylbenzimidazole

Compound Description: This compound exhibited activity against HCMV, but its cytotoxicity was higher than that of TCRB [].

Relevance: This is a dibromo analogue of 2,5,6-Trichloro-1H-benzimidazole with a ribofuranosyl moiety. Its activity, although promising, was hampered by increased cytotoxicity [].

2-Chloro-5,6-diiodo-1-beta-D-ribofuranosylbenzimidazole

Compound Description: This compound also showed activity against HCMV, but it was more cytotoxic than both the dibromo analogue and TCRB [].

Relevance: This is a diiodo analogue of 2,5,6-Trichloro-1H-benzimidazole with a ribofuranosyl moiety. Although active, its high cytotoxicity limits its potential as an antiviral agent [].

2,6,7-Trichloro-1-(β-D-ribofuranosyl)naphtho[2,3-d]imidazole

Compound Description: This compound was designed as a linear dimensional analogue of TCRB to investigate the spatial limitations of the binding site in the target enzyme [].

Relevance: This compound is a structural analogue of 2,5,6-Trichloro-1H-benzimidazole and TCRB, featuring a naphtho[2,3-d]imidazole core instead of a benzimidazole core []. This modification aimed to explore the spatial requirements of the TCRB binding site [].

Imidazo[4,5-b]quinoxaline Ribonucleosides

Compound Description: These compounds were designed as linear dimensional analogs of the polyhalogenated benzimidazole ribonucleosides, aiming to investigate the spatial limitations of the putative target binding site []. They were found to be less active and/or more cytotoxic than TCRB [].

Relevance: These compounds, while structurally similar to 2,5,6-Trichloro-1H-benzimidazole and its ribonucleoside derivatives, feature an imidazo[4,5-b]quinoxaline core, extending the heterocyclic system []. This modification provided insights into the size and electronic constraints of the binding site [].

Polyhalogenated Indole Nucleosides

Compound Description: These compounds, including 2,5,6-trichloro-1-(β-D-ribofuranosyl)indole, 2-bromo-5,6-dichloro-1-(β-D-ribofuranosyl)indole, and polyhalogenated indole C-nucleosides, were synthesized as analogues of TCRB and BDCRB [, , ]. These analogues aimed to explore the structure-activity relationships and potentially improve the antiviral profile [, , ].

Relevance: These compounds share structural similarities with 2,5,6-Trichloro-1H-benzimidazole and its derived nucleosides, featuring a trichloroindole core in place of the trichlorobenzimidazole core [, , ]. These modifications helped elucidate the importance of the benzimidazole core for antiviral activity and explored the potential of related heterocyclic systems [, , ].

Imidazo[1,2-a]pyridine Erythrofuranosyl C-nucleosides

Compound Description: These compounds, including 2,6-dichloro- and 2,6,7-trichloro-3-(2,3-dideoxy-2,3-didehydro-d/l-erythrofuranosyl)imidazo[1,2-a]pyridine, were synthesized as C-nucleoside analogues of TCRB [].

Relevance: These compounds are structurally related to 2,5,6-Trichloro-1H-benzimidazole and TCRB, incorporating an imidazo[1,2-a]pyridine core and an erythrofuranosyl C-glycoside linkage instead of the benzimidazole and ribofuranosyl N-glycoside in TCRB []. This design aimed to address the metabolic instability of the glycosidic linkage in TCRB [].

2-substituted 5,6-dichloro-, 4,6-dichloro-, and 4,5-dichloro-1-[(2-hydroxyethoxy)methyl]- and -1-[(1,3-dihydroxy-2-propoxy)methyl]benzimidazoles

Compound Description: This series of compounds were synthesized as acyclic nucleoside analogues of TCRB and BDCRB, with the aim of investigating the necessity of phosphorylation for antiviral activity []. Despite structural similarities to the ribosylbenzimidazoles, these acyclic analogues were not potent or specific inhibitors of HCMV [].

Relevance: These compounds are structurally related to 2,5,6-Trichloro-1H-benzimidazole and its ribonucleoside derivatives, replacing the ribofuranose sugar with acyclic side chains containing hydroxyl groups []. This modification helped determine that phosphorylation of the benzimidazole ribonucleosides is not required for their antiviral activity [].

Properties

CAS Number

16865-11-5

Product Name

2,5,6-Trichloro-1h-benzimidazole

IUPAC Name

2,5,6-trichloro-1H-benzimidazole

Molecular Formula

C7H3Cl3N2

Molecular Weight

221.5 g/mol

InChI

InChI=1S/C7H3Cl3N2/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H,11,12)

InChI Key

SUQYOUJCBGMSLV-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(N2)Cl

Synonyms

2,5,6-Trichloro-1H-benzimidazole; NSC 143683

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(N2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.